molecular formula C17H37N2O7P B12351513 Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate

Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate

Katalognummer: B12351513
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: GVYUZZDUVZHJAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate is a complex organic compound that belongs to the class of ribonucleoside phosphates. This compound is characterized by the presence of a cyclohexylazanium group and a phosphate group attached to a ribose sugar moiety. It is commonly found in various biological systems and plays a crucial role in numerous biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate typically involves the phosphorylation of ribose derivatives. One common method includes the reaction of ribose with phosphoric acid in the presence of a cyclohexylamine catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where ribose and phosphoric acid are reacted in the presence of cyclohexylamine. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

    Oxidation: Formation of ribonic acid derivatives.

    Reduction: Formation of deoxyribose derivatives.

    Substitution: Formation of various substituted phosphates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.

    Biology: Plays a role in cellular metabolism and energy transfer processes.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of biochemical reagents and as a stabilizer in various formulations.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in nucleotide metabolism. The phosphate group is crucial for the compound’s ability to participate in phosphorylation and dephosphorylation reactions, which are essential for energy transfer and signal transduction pathways. The cyclohexylazanium group enhances the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Adenosine monophosphate (AMP)
  • Guanosine monophosphate (GMP)
  • Cytidine monophosphate (CMP)

Uniqueness

Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate is unique due to the presence of the cyclohexylazanium group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and makes it a valuable tool in biochemical research and industrial applications.

Eigenschaften

Molekularformel

C17H37N2O7P

Molekulargewicht

412.5 g/mol

IUPAC-Name

cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate

InChI

InChI=1S/2C6H13N.C5H11O7P/c2*7-6-4-2-1-3-5-6;6-2-4-3(7)1-5(11-4)12-13(8,9)10/h2*6H,1-5,7H2;3-7H,1-2H2,(H2,8,9,10)

InChI-Schlüssel

GVYUZZDUVZHJAM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1C(C(OC1OP(=O)([O-])[O-])CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.